molecular formula C5H6N2O2S B1396672 Ethyl 1,2,4-thiadiazole-5-carboxylate CAS No. 859536-28-0

Ethyl 1,2,4-thiadiazole-5-carboxylate

Cat. No. B1396672
M. Wt: 158.18 g/mol
InChI Key: ROVRYWXBZOMWQE-UHFFFAOYSA-N
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Description

Ethyl 1,2,4-thiadiazole-5-carboxylate is a nitrogen-containing heterocycle . It is a bioactive compound that may be used in the preparation of compounds with potent fungicidal activity .


Synthesis Analysis

Ethyl 1,2,4-thiadiazole-5-carboxylate may be synthesized through various methods. One such method involves the cycloaddition of oxathiazolone with ethyl cyanoformate in the presence of p-xylene solvent under microwave-assisted heating .


Molecular Structure Analysis

The molecular formula of Ethyl 1,2,4-thiadiazole-5-carboxylate is C6H8N2O2S . The molecular weight is 172.20 .


Chemical Reactions Analysis

Ethyl 1,2,4-thiadiazole-5-carboxylate may be used in the preparation of various compounds with potent fungicidal activity. These include 1,2,3-thiadiazole bearing hydrazone derivatives .


Physical And Chemical Properties Analysis

Ethyl 1,2,4-thiadiazole-5-carboxylate has a density of 1.265 g/cm³ at 25 °C . The boiling point is 117-118 °C at 15mmHg .

Scientific Research Applications

1. Synthesis and Biological Activities

  • Ethyl 1,2,4-thiadiazole-5-carboxylate derivatives have been utilized in the synthesis of compounds with potential biological activities. For instance, the microwave-assisted synthesis of molecules containing penicillanic or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate has shown antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

2. Chemical Transformations and Synthesis

  • Ethyl 1,2,4-thiadiazole-5-carboxylate has been a key component in various chemical syntheses and transformations. Notable among these is the unexpected ring enlargement to 1,2,5-trithiepan-4,6-dicarboxylates when reacted with samarium and iodine in methanol (Miyawaki et al., 2004).

3. Antineoplastic Potential

  • Research into 1,2,3-thiadiazoles, including ethyl 1,2,4-thiadiazole-5-carboxylate, has explored their potential as antineoplastic agents. These studies involve the synthesis of novel derivatives with potential therapeutic implications (Looker & Wilson, 1965).

4. Antimicrobial and Antifungal Properties

  • Ethyl 1,2,4-thiadiazole-5-carboxylate derivatives have been synthesized and tested for antimicrobial activities against various bacteria and fungi, demonstrating the potential for medical applications in combating infections (Desai et al., 2019).

5. Auxin and Antiglaucoma Activities

  • Some derivatives of ethyl 1,2,4-thiadiazole-5-carboxylate have been studied for their auxin activities, with implications for agricultural sciences. Additionally, certain pyrazole carboxylic acid derivatives have shown potential in antiglaucoma activity, expanding the scope of its medical applications (Yue et al., 2010).

Safety And Hazards

When handling Ethyl 1,2,4-thiadiazole-5-carboxylate, personal protective equipment and face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

ethyl 1,2,4-thiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-6-3-7-10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVRYWXBZOMWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,4-thiadiazole-5-carboxylate

Synthesis routes and methods

Procedure details

To ethyl {[(1E)-(dimethylamino)methylidene]amino}(thioxo)acetate (I78) (1.42 g, 7.54 mmol) and pyridine (1.220 mL, 15.09 mmol) dissolved in Ethanol (20 mL) was added (aminooxy)(hydroxy)sulfane dioxide (0.938 g, 8.30 mmol) dissolved in Ethanol (18 ml) and the mixture stirred at 25° C. for 48 hr. The solvents were concentrated in vacuo and the residue was dissolved in ethyl acetate (50 mL). The solution was washed with saturated sodium bicarbonate solution (25 mL), aqueous phase back extracted with ethyl acetate (25 mL) and the organic extracts were combined. The solution was washed with brine (25 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford a crude oil. The crude oil was purified by flash chromatography (Isolera, 50 g, 0-100% ethyl acetate/iso-hexane, 15 column volumes) to afford product in 246 mg.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.938 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LMT Frija, AJL Pombeiro… - European Journal of …, 2017 - Wiley Online Library
Thiadiazoles are among the privileged pharmacological building blocks due to their unique chemical properties for diverse biological and clinical applications. 1,2,4‐Thiadiazole …
KG McMillan, MN Tackett, A Dawson, E Fordyce… - Carbohydrate …, 2006 - Elsevier
5-(1,2,3,4-Tetra-O-acetyl-α-d-xylopyranos-5S-C-yl)-1,3,4-oxathiazol-2-one (8) has been prepared from glucuronamide in two steps and 73% overall yield by conversion to the tetra-O-…
Number of citations: 25 www.sciencedirect.com
L Rubab, A Anum, SA Al-Hussain, A Irfan, S Ahmad… - Catalysts, 2022 - mdpi.com
Green (sustainable) chemistry provides a framework for chemists, pharmacists, medicinal chemists and chemical engineers to design processes, protocols and synthetic methodologies …
Number of citations: 7 www.mdpi.com
V Pistara, A Rescifina, MA Chiacchio… - Current Organic …, 2014 - ingentaconnect.com
This review concerns the role of microwave irradiation in the synthesis of heterocycles starting from carbohydrates. This topic has received increasing interest owing to the wide variety …
Number of citations: 15 www.ingentaconnect.com
A Corsaro, V Pistara, MA Chiacchio… - Microwaves in Organic …, 2012 - Wiley Online Library
This chapter on recent microwave‐assisted carbohydrate chemistry updates our chapter in the previous edition, and covers the period from 2006 until today. The topics presented here …
Number of citations: 4 onlinelibrary.wiley.com

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